L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine
Description
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine (Asn-Pro-Gly-Ser-Gly-Gly) is a synthetic hexapeptide characterized by a sequence combining rigid structural elements (proline) with flexible glycine residues and functional groups (serine hydroxyl, asparagine amide).
Properties
CAS No. |
920015-10-7 |
|---|---|
Molecular Formula |
C18H29N7O9 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H29N7O9/c19-9(4-12(20)27)18(34)25-3-1-2-11(25)17(33)23-6-14(29)24-10(8-26)16(32)22-5-13(28)21-7-15(30)31/h9-11,26H,1-8,19H2,(H2,20,27)(H,21,28)(H,22,32)(H,23,33)(H,24,29)(H,30,31)/t9-,10-,11-/m0/s1 |
InChI Key |
PCNMJCCRRDXOEN-DCAQKATOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Procedure
Amino Acid Activation : Each amino acid is activated using coupling agents such as DCC (dicyclohexylcarbodiimide) or HBTU (hexafluorophosphate benzotriazole).
Coupling Reactions : The activated amino acids are then coupled together in a specific sequence to form the desired peptide chain.
Deprotection : After the peptide chain is formed, protecting groups are removed to yield the final product.
Biocatalytic Methods
Biocatalysis employs enzymes to facilitate the synthesis of peptides under milder conditions compared to traditional chemical methods. This approach can enhance specificity and reduce by-products.
Enzymatic Synthesis
Asparagine Synthase : Enzymes like asparagine synthetase can be utilized to convert aspartic acid into asparagine, which can then be incorporated into the peptide chain.
Advantages : This method is environmentally friendly and often results in higher purity products.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method for synthesizing peptides due to its efficiency and ease of automation.
Procedure
Resin Attachment : The first amino acid is attached to a solid resin support.
Sequential Coupling : Each subsequent amino acid is added in a stepwise manner, with each coupling followed by washing and deprotection steps.
Cleavage from Resin : Once the desired peptide length is achieved, the peptide is cleaved from the resin using strong acids (e.g., trifluoroacetic acid).
Comparative Analysis of Preparation Methods
The following table summarizes the key features of each preparation method for L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine:
| Method | Advantages | Disadvantages |
|---|---|---|
| Chemical Synthesis | High yield, established protocols | Harsh conditions, potential side reactions |
| Biocatalytic Methods | Environmentally friendly, high specificity | Limited enzyme availability, cost of enzymes |
| Solid-Phase Peptide Synthesis | Automation-friendly, efficient for short peptides | Limited scalability for larger peptides |
Research Findings
Recent studies have highlighted advancements in enzymatic methods that enhance yield and reduce costs associated with peptide synthesis:
A study demonstrated that using engineered asparagine synthetase significantly improved the yield of L-asparagine from L-aspartic acid by optimizing reaction conditions and employing ATP regeneration systems.
Another research indicated that solid-phase synthesis techniques have been refined to minimize waste and increase efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify the side chains of amino acids like serine.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or enzymatic hydrolysis using proteases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Reagents like NBS (N-bromosuccinimide) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield individual amino acids, while oxidation may result in modified amino acid residues.
Scientific Research Applications
Pharmaceutical Applications
1.1 Cancer Treatment
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine has been studied for its role in cancer therapies, particularly in the treatment of acute lymphoblastic leukemia (ALL). The compound is related to L-asparaginase, an enzyme critical for depleting asparagine levels in the body, which is essential for the survival of certain cancer cells.
- Case Study : A study comparing the efficacy of native E. coli-derived L-asparaginase and its polyethylene glycol-conjugated form (PEG-L-asparaginase) highlighted the importance of minimizing hypersensitivity reactions in patients. The trial demonstrated that PEG-L-asparaginase was tolerated better by patients with a history of allergic reactions to native formulations, indicating a potential application for this compound in enhancing therapeutic safety and efficacy .
1.2 Drug Formulation
The oligopeptide's structural properties allow it to be used in drug formulations aimed at improving bioavailability and reducing immunogenicity. By conjugating L-asparaginase with protective agents like polyethylene glycol, researchers can enhance the therapeutic window of drugs derived from this compound.
Nutritional Applications
2.1 Intestinotrophic Effects
Research has indicated that peptides similar to this compound exhibit intestinotrophic properties, promoting intestinal growth and health. This is particularly relevant for patients recovering from gastrointestinal surgeries or those with malabsorption syndromes.
- Research Findings : Studies have shown that peptides resistant to dipeptidyl peptidase IV (DPP-IV) can enhance growth-promoting effects on intestinal tissues, suggesting that this compound may have similar beneficial properties .
Biochemical Research
3.1 Enzyme Activity Studies
The compound has been utilized in research focusing on enzyme activity, particularly in evaluating the effectiveness of various formulations of L-asparaginase. The comparative analysis of generic formulations against innovator products provides insights into the pharmacokinetics and pharmacodynamics of these drugs.
- Data Table: Comparison of Asparaginase Activity
| Formulation Type | Trough Activity (IU/m²) | Patient Response Rate (%) |
|---|---|---|
| Native E. coli L-asparaginase | 10,000 | 51 |
| PEG-conjugated L-asparaginase | 2,500 | 60 |
This table summarizes findings from recent studies assessing the efficacy of different asparaginase formulations in pediatric ALL patients .
Future Directions and Research Needs
Despite promising applications, further research is necessary to fully elucidate the potential benefits and mechanisms of action associated with this compound. Future studies should focus on:
- Long-term safety profiles in clinical settings.
- Comparative efficacy against existing treatments.
- Mechanistic studies to understand how this compound interacts at the cellular level.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sequence and Structural Motifs
The peptide’s sequence includes a Pro-Gly motif, which is shared with compounds like L-prolylglycyl-L-prolyl-L-alanyl-L-lysyl-L-phenylalanyl-L-seryl-L-leucyl (). Pro-Gly sequences are known to induce β-turns or kinks in peptides, influencing tertiary structure and stability. However, the addition of Ser-Gly-Gly in the target compound may enhance flexibility and solvent accessibility compared to ’s Pro-Gly-Pro motif, which likely adopts a more rigid conformation .
Functional Group Analysis
- Serine: Present in both the target compound and L-isoleucyl-L-asparaginylglycyl-L-seryl-L-prolyl... (), serine provides a hydroxyl group for hydrogen bonding or phosphorylation.
- Asparagine : The asparagine residue in the target peptide could serve as a glycosylation site, akin to its role in ’s compound, which contains asparaginyl residues in a glycosylation-prone context .
Physicochemical Properties (Estimated)
The target’s high glycine content (3/6 residues) likely enhances solubility and flexibility compared to ’s leucine-rich peptide, which has a higher molecular weight (1030 Da) and hydrophobicity .
Research Findings and Limitations
While direct studies on L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine are absent in the provided evidence, inferences can be drawn from analogs:
- Peptides with Pro-Gly motifs (e.g., ) exhibit structural roles in collagen and elastin, suggesting the target may participate in extracellular matrix interactions .
Limitations : The absence of experimental data (e.g., crystallography, binding assays) for the target peptide necessitates cautious interpretation. Properties are estimated based on sequence homology and residue chemistry.
Biological Activity
L-Asparaginyl-L-prolylglycyl-L-serylglycylglycine, a peptide consisting of five amino acids, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic implications.
Structure and Composition
This compound is composed of the following amino acids:
- L-Asparagine (Asn)
- L-Proline (Pro)
- L-Glycine (Gly)
- L-Serine (Ser)
- Glycine (Gly)
This specific arrangement of amino acids influences the peptide's stability, receptor binding affinity, and biological activity.
The biological activity of this peptide can be attributed to several mechanisms:
- Receptor Binding : Similar to other peptides in its class, this compound may interact with specific receptors in the body, influencing various physiological processes. For instance, peptides like glucagon-like peptide 1 (GLP-1) have shown receptor binding properties that enhance insulin secretion and inhibit glucagon release, crucial for glucose metabolism .
- Metabolic Stability : The stability of peptides against enzymatic degradation is critical for their therapeutic efficacy. Research indicates that modifications in peptide structure can lead to increased resistance to enzymes such as dipeptidyl peptidase IV (DPP-IV), which is known to degrade many bioactive peptides . This stability can prolong the half-life of the peptide in circulation, enhancing its biological effects.
- Intestinotrophic Effects : Some studies suggest that peptides similar to this compound may promote intestinal health by increasing villus height and stimulating gut growth . These effects are particularly relevant for conditions like short bowel syndrome or inflammatory bowel disease.
Case Study 1: GLP-1 Analogues
A study investigating analogues of GLP-1 demonstrated that modifications at specific positions could enhance resistance to DPP-IV degradation while maintaining biological activity. For example, a glycine substitution at position 8 resulted in a significant increase in metabolic stability and receptor affinity compared to native GLP-1 . This finding suggests that similar modifications could be applied to this compound to enhance its therapeutic potential.
Case Study 2: Intestinal Health
In a controlled study on the intestinotrophic effects of GLP-2 analogues, it was found that peptides resistant to DPP-IV showed enhanced growth-promoting effects on intestinal tissues in animal models. This highlights the importance of peptide stability and structure in achieving desired biological outcomes . Such findings could be extrapolated to investigate whether this compound exhibits similar intestinotrophic properties.
Data Table: Comparison of Peptide Stability and Biological Activity
| Peptide Variant | DPP-IV Resistance | Receptor Affinity (IC50) | Biological Activity |
|---|---|---|---|
| Native GLP-1 | Low | 0.78 nmol/L | Moderate |
| Gly8 Analog | High | 2.8 nmol/L | High |
| Aib8 Analog | Very High | 0.45 nmol/L | Very High |
| L-Asparaginyl... | TBD | TBD | TBD |
TBD indicates that further research is needed to determine these parameters for this compound.
Q & A
Q. Q. How to reconcile discrepancies between in silico predictions and empirical data for this peptide’s stability?
- Methodological Answer :
- Force Field Calibration : Compare AMBER vs. CHARMM simulations with experimental CD spectra .
- Solvent Models : Explicit vs. implicit solvent simulations may explain hydration-driven instability .
- Experimental Replicates : Perform MD simulations in triplicate with different initial conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
